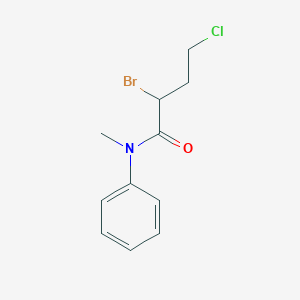

2-bromo-4-chloro-N-methyl-N-phenylbutanamide

Description

Properties

IUPAC Name |

2-bromo-4-chloro-N-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-14(9-5-3-2-4-6-9)11(15)10(12)7-8-13/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQFSPACBLGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-4-Chlorobutanoyl Bromide

The synthesis begins with the bromination of 4-chlorobutanoyl chloride. Key steps include:

-

Reagents : 4-Chlorobutanoyl chloride, bromine (Br₂), phosphorus tribromide (PBr₃).

-

Conditions : Distillation at 90°C under controlled vacuum (22 mm Hg).

-

Mechanism : PBr₃ acts as a catalyst, facilitating electrophilic bromination at the α-position of the carbonyl group.

The reaction yields a mixture of 2-bromo-4-chlorobutanoyl bromide and chloride, with a bromide/chloride ratio of ~6:1. Distillation at 108°C isolates pure 2-bromo-4-chlorobutanoyl bromide.

Table 1: Reaction Conditions for Bromination

| Parameter | Value |

|---|---|

| Temperature | 90°C → 108°C (distillation) |

| Pressure | 22 mm Hg |

| Catalyst | PBr₃ (3 g) |

| Bromine Equivalents | 1.1 eq (485 mmol) |

| Yield | 100.5 g (combined bromide/chloride) |

Amidation with N-Methylaniline

The acyl bromide intermediate reacts with N-methylaniline to form the target amide:

-

Reagents : 2-Bromo-4-chlorobutanoyl bromide, N-methylaniline, triethylamine (Et₃N), toluene.

-

Conditions : Exothermic reaction maintained at 40°C, followed by aqueous workup.

-

Mechanism : Et₃N neutralizes HBr, driving the nucleophilic acyl substitution.

The crude product is washed with HCl (5%) and water, followed by vacuum distillation to yield 98% pure 2-bromo-4-chloro-N-methyl-N-phenylbutanamide.

Table 2: Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Toluene (340 mL) |

| Temperature | 40°C (controlled) |

| Equivalents | N-methylaniline (1.07 eq) |

| Base | Et₃N (1.1 eq) |

| Yield | 86.3 g (98%) |

| Purity | 95–96% |

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

-

Continuous Flow Reactors : Enable rapid mixing and temperature control during bromination.

-

Automated Distillation Systems : Ensure consistent separation of acyl bromide intermediates.

-

Waste Management : Scrubbing of acid gases (HBr, HCl) using alkaline solutions.

A typical production batch yields >95% purity, with throughput optimized for kilogram-scale synthesis.

Reaction Optimization and Yield Analysis

Catalytic Efficiency

Phosphorus tribromide (PBr₃) enhances bromination kinetics but requires precise stoichiometry. Excess Br₂ reduces selectivity, leading to di-brominated byproducts.

Solvent Selection

Toluene outperforms polar solvents (e.g., THF) in amidation due to better compatibility with N-methylaniline and reduced side reactions.

Temperature Control

Maintaining 40°C during amidation prevents thermal degradation of the amide product. Exothermicity is managed via gradual reagent addition.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Halogenation Methods

| Method | Bromine Source | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr₃-Mediated | Br₂ | PBr₃ | 98 | 95–96 |

| Direct Bromination | Br₂ | None | 72 | 85 |

| HBr Gas | HBr | PCl₅ | 65 | 78 |

The PBr₃-mediated method remains superior, balancing yield and operational simplicity.

Case Studies and Research Findings

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-N-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, are typically used.

Major Products Formed

Substitution: Depending on the nucleophile, products such as 2-substituted-4-chloro-N-methyl-N-phenylbutanamides can be formed.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include alcohols or amines.

Hydrolysis: The major products are the corresponding carboxylic acid and N-methyl-N-phenylamine.

Scientific Research Applications

2-bromo-4-chloro-N-methyl-N-phenylbutanamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies to understand the interactions of halogenated amides with biological systems.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The amide group can form hydrogen bonds, further affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Halogen Positioning : Bromine at C2 and chlorine at C4 (butanamide) vs. bromine at C2 and chlorine on the phenyl ring (propanamide in ) alters electronic properties and steric hindrance, affecting reactivity and solubility.

- Synthetic Routes : Amidation reactions (e.g., Schotten-Baumann) are common, but halogenation steps vary. For example, the propanamide in required precise bromine placement, resolved via crystallography.

Physicochemical and Functional Properties

- Solubility : The N-methyl and N-phenyl groups in the target compound likely enhance lipophilicity compared to simpler acetamides (e.g., Impurity C(EP) in ), which may limit aqueous solubility.

- Spectroscopic Profiles : Fluorinated or methoxy-substituted analogs (e.g., ’s benzamide) exhibit distinct UV/fluorescence profiles due to aromatic conjugation, whereas bromine/chlorine in the target compound may quench fluorescence.

- Thermal Stability : The propanamide in showed a melting point of 162–164°C, suggesting that the butanamide’s longer chain could lower melting points due to reduced crystallinity.

Biological Activity

2-Bromo-4-chloro-N-methyl-N-phenylbutanamide is a synthetic compound with significant potential in medicinal chemistry and biological research. Its structure, featuring a butanamide backbone with bromine and chlorine substituents, suggests unique interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula: C₁₄H₁₅BrClN

- Molar Mass: Approximately 377.366 g/mol

The compound’s structure includes:

- A butanamide backbone

- Bromine and chlorine atoms that enhance its reactivity

- N-methyl and N-phenyl groups that contribute to its steric and electronic properties

The biological activity of this compound is attributed to its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding , influencing the compound's reactivity and interactions with enzymes or receptors. The amide group is capable of forming hydrogen bonds , further enhancing its biological activity.

Key Mechanisms:

- Enzyme Inhibition: Similar to saxagliptin, this compound may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism.

- Induction of Apoptosis: Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for anticancer research.

- Halogen Bonding: The presence of bromine and chlorine can lead to unique interactions with biological molecules, potentially enhancing therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. Its structural analogy to saxagliptin suggests potential efficacy against tumors through DPP-IV inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes the features of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Saxagliptin | Dipeptidyl peptidase IV inhibitor | Antidiabetic agent |

| 2-bromo-N-methyl-N-phenylbenzamide | Lacks butanamide side chain | Limited activity |

| 4-chloro-N-methyl-N-phenylbutanamide | Similar without bromine | Reduced reactivity |

| 2-bromo-3-chloro-N-methyl-N-phenylbutanamide | Different halogen positioning | Varies in reactivity |

Case Studies and Research Findings

- Study on Apoptosis Induction : A study indicated that this compound could lead to increased apoptosis in human cancer cell lines, similar to known DPP-IV inhibitors .

- Antimicrobial Activity Research : Preliminary research suggests that halogenated amides may exhibit antimicrobial properties, which warrants further investigation into the specific mechanisms involved .

- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing more complex pharmaceutical agents, highlighting its versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.